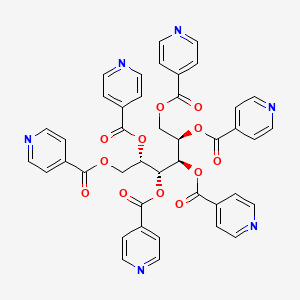

D-Glucitol, hexa-4-pyridinecarboxylate

Description

D-Glucitol, hexa-4-pyridinecarboxylate, is a highly functionalized sugar alcohol derivative wherein six 4-pyridinecarboxylate groups are esterified to the D-glucitol backbone. D-Glucitol (sorbitol) is a six-carbon polyol widely used in food, pharmaceutical, and chemical industries due to its hygroscopicity and biocompatibility.

Synthetic routes likely involve esterification of D-glucitol with 4-pyridinecarboxylic acid under acidic or enzymatic catalysis. The hexa-substitution implies full functionalization of available hydroxyl groups, yielding a rigid, branched structure. Applications may include:

Properties

CAS No. |

80466-03-1 |

|---|---|

Molecular Formula |

C42H32N6O12 |

Molecular Weight |

812.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5S)-2,3,4,5,6-pentakis(pyridine-4-carbonyloxy)hexyl] pyridine-4-carboxylate |

InChI |

InChI=1S/C42H32N6O12/c49-37(27-1-13-43-14-2-27)55-25-33(57-39(51)29-5-17-45-18-6-29)35(59-41(53)31-9-21-47-22-10-31)36(60-42(54)32-11-23-48-24-12-32)34(58-40(52)30-7-19-46-20-8-30)26-56-38(50)28-3-15-44-16-4-28/h1-24,33-36H,25-26H2/t33-,34+,35-,36-/m1/s1 |

InChI Key |

RQPJZGKKQMIOCI-IYKITFJXSA-N |

Isomeric SMILES |

C1=CN=CC=C1C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6 |

Canonical SMILES |

C1=CN=CC=C1C(=O)OCC(C(C(C(COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol, hexa-4-pyridinecarboxylate typically involves the esterification of D-glucitol with pyridinecarboxylic acid derivatives. The reaction is carried out under controlled conditions, often using catalysts to facilitate the esterification process. Common reagents include pyridinecarboxylic acid chlorides and D-glucitol, with solvents such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of immobilized enzymes as catalysts can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol, hexa-4-pyridinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the pyridinecarboxylate groups to pyridine alcohols.

Substitution: Nucleophilic substitution reactions can replace the pyridinecarboxylate groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

D-Glucitol, hexa-4-pyridinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Research explores its potential as a drug delivery agent and its interactions with biological targets.

Mechanism of Action

The mechanism of action of D-Glucitol, hexa-4-pyridinecarboxylate involves its interaction with specific molecular targets. The pyridinecarboxylate groups can bind to enzymes or receptors, modulating their activity. This binding can affect various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .

Comparison with Similar Compounds

Structural and Functional Contrasts

Analysis: Dipentaerythritol hexaacrylate’s acrylate groups enable radical polymerization, making it a staple in industrial coatings.

Carbohydrate Derivatives: 4-Deoxy-Disaccharides

Compounds like 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives () are deoxygenated carbohydrates with altered biological activity. Key differences include:

- Functionalization : this compound is fully esterified, whereas 4-deoxy-disaccharides retain glycosidic bonds and acetamido groups for enzymatic recognition .

- Bioactivity : Deoxy-sugars in are tailored for glycobiology studies (e.g., enzyme substrate specificity), whereas pyridinecarboxylate derivatives may exhibit antimicrobial or chelating properties.

Oligosaccharide Fragments with D-Glucitol

Reduced oligosaccharides, such as XXXGXXXGOH in , feature D-glucitol at the reducing end. These are substrates for lytic polysaccharide monooxygenases (LPMOs), which cleave glycosidic bonds via oxidative mechanisms .

Research Findings and Implications

- Enzymatic Resistance : The pyridinecarboxylate groups in D-glucitol derivatives likely hinder enzymatic hydrolysis, as seen in modified oligosaccharides that elute earlier in chromatographic analyses due to reduced polarity .

- Coordination Chemistry : Pyridine moieties can bind metals like Cu(II) or Fe(III), suggesting utility in LPMO-like catalytic systems or metallopolymer synthesis.

- Thermal Stability : Aromatic ester groups may enhance thermal stability compared to unmodified D-glucitol, analogous to acrylate esters in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.